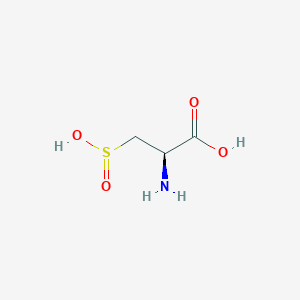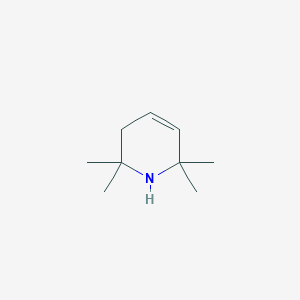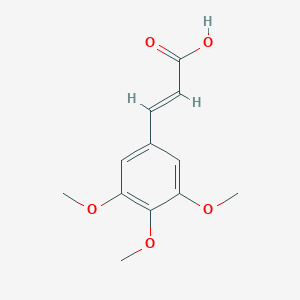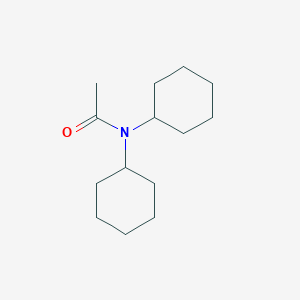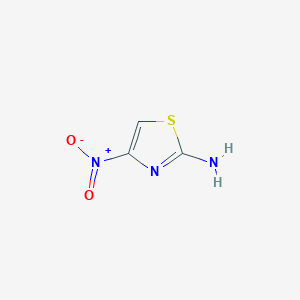
Thiazole, aminonitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, aminonitro- is a chemical compound that has been extensively studied for its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. It is a heterocyclic compound that contains a nitrogen atom and a sulfur atom in its five-membered ring structure.
作用機序
The mechanism of action of thiazole, aminonitro- is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by disrupting their metabolic pathways. It is also believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins.
生化学的および生理学的効果
Thiazole, aminonitro- has been found to have both biochemical and physiological effects. In the biochemical aspect, it has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. In the physiological aspect, it has been found to have antimicrobial, antifungal, anticancer, herbicidal, and insecticidal properties.
実験室実験の利点と制限
One of the advantages of using thiazole, aminonitro- in lab experiments is its wide range of potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. Another advantage is its relatively simple synthesis method. However, one of the limitations of using thiazole, aminonitro- in lab experiments is its potential toxicity to living organisms.
将来の方向性
There are several future directions for the study of thiazole, aminonitro-. One direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential applications in the development of organic semiconductors and optoelectronic devices. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity to living organisms.
合成法
The synthesis of thiazole, aminonitro- can be achieved by several methods including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a thiourea to form the thiazole ring. The Gewald reaction involves the condensation of a β-ketoester and a sulfonamide to form the thiazole ring. The Knorr reaction involves the condensation of a ketone and a thioamide to form the thiazole ring.
科学的研究の応用
Thiazole, aminonitro- has been extensively studied for its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it has been found to have antimicrobial, antifungal, and anticancer properties. In the agrochemical industry, it has been found to have herbicidal and insecticidal properties. In the materials science field, it has been found to have potential applications in the development of organic semiconductors and optoelectronic devices.
特性
CAS番号 |
1320-42-9 |
|---|---|
製品名 |
Thiazole, aminonitro- |
分子式 |
C3H3N3O2S |
分子量 |
145.14 g/mol |
IUPAC名 |
4-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C3H3N3O2S/c4-3-5-2(1-9-3)6(7)8/h1H,(H2,4,5) |
InChIキー |
GGWJFTHFCOPBSY-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)[N+](=O)[O-] |
正規SMILES |
C1=C(N=C(S1)N)[N+](=O)[O-] |
その他のCAS番号 |
1320-42-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



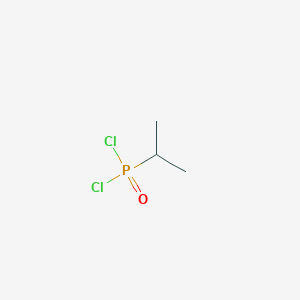
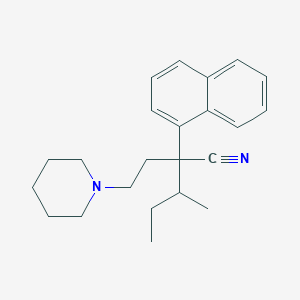
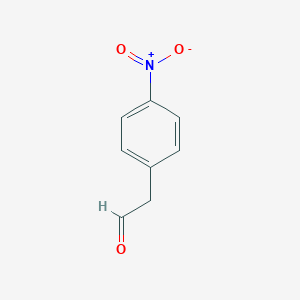
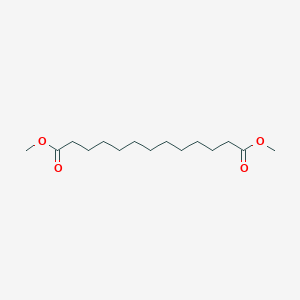

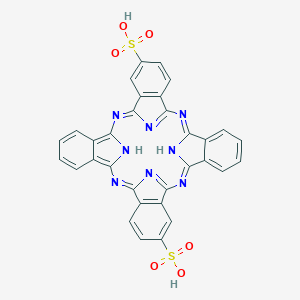
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)
